N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a pyrrole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by reaction with an appropriate alkylating agent.
Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Coupling Reactions: The triazole and pyrrole intermediates are then coupled using a thiol-based linker to form the sulfanyl bridge.
Final Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The acetyl group on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industry, the compound’s properties are leveraged for the development of new materials with specific functionalities, such as sensors, catalysts, and polymers.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyrrole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The sulfanyl group can undergo redox reactions, modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Unique due to its specific combination of functional groups.
N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butyramide: Similar structure but with a butyramide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-16(28)18-10-7-11-19(14-18)23-20(29)15-30-22-25-24-21(17-8-3-2-4-9-17)27(22)26-12-5-6-13-26/h2-14H,15H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYGKYWSZSTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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